(R)-2-(3,5-difluorophenyl)piperidine HCl

Description

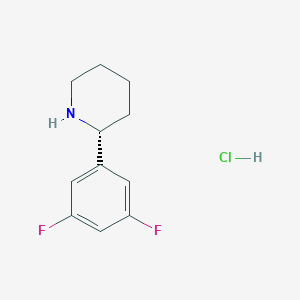

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFLWCHHRHMYGP-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Piperidine Alkaloids and Synthetic Heterocycles

The foundational structure of (R)-2-(3,5-difluorophenyl)piperidine HCl is the piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. This core is prevalent in both natural and synthetic chemistry.

Piperidine alkaloids are a diverse class of naturally occurring compounds found in various plants. researchgate.net These molecules, which feature the piperidine scaffold, exhibit a wide range of biological activities. researchgate.net For example, piperine, found in black pepper, is known for its anti-inflammatory and antioxidant properties. mdpi.com Other complex piperidine-containing alkaloids, such as morphine and codeine derived from the opium poppy, are potent analgesics. mdpi.com The prevalence and varied bioactivity of these natural products have established the piperidine ring as a "privileged structure" in medicinal chemistry, inspiring the development of synthetic analogues. nih.gov

This compound is a synthetic heterocycle, a class of compounds that forms the backbone of modern drug discovery. nih.govrsc.org Over 85% of all biologically active chemical entities contain a heterocyclic ring system. nih.gov Synthetic methodologies have advanced to allow for the rapid creation of a vast array of functionalized heterocycles, enabling chemists to expand the available drug-like chemical space. nih.govrsc.org By modifying the basic piperidine structure with specific substituents, researchers can fine-tune the molecule's properties to interact with biological targets in highly specific ways.

Significance of Fluorine Substitution in Medicinal and Organic Chemistry Research

The presence of two fluorine atoms on the phenyl group of (R)-2-(3,5-difluorophenyl)piperidine HCl is a critical feature that significantly influences its chemical and pharmacological potential. The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance the properties of a molecule. nih.govtandfonline.com

Fluorine is the most electronegative element and is relatively small, with a van der Waals radius similar to that of a hydrogen atom. tandfonline.com This unique combination of properties allows it to impart significant changes to a molecule without drastically altering its size or shape. tandfonline.com Key benefits of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown by enzymes in the body. Placing fluorine atoms at sites that are otherwise susceptible to metabolism can block these pathways, thereby increasing the molecule's half-life and bioavailability. nih.govchemxyne.comacs.org

Enhanced Binding Affinity: The high electronegativity of fluorine can create favorable interactions, such as hydrogen bonds and dipole interactions, with target proteins, leading to stronger and more selective binding. tandfonline.comchemxyne.com

Improved Membrane Permeability: Fluorine can increase the lipophilicity of a molecule, which can help it pass through biological membranes, a crucial step for reaching its target within the body. nih.govchemxyne.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups. acs.org This can influence a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target interaction. acs.org

The 18F isotope of fluorine is also a positron emitter, making it a valuable tool for Positron Emission Tomography (PET) imaging, a technique used in diagnostics and to study the distribution of drugs in the body. nih.govchemxyne.com

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClF2N |

| Molar Mass | 233.69 g/mol |

| Property Modified | Effect | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond. | nih.gov |

| Binding Affinity | Enhanced through favorable electrostatic interactions. | chemxyne.com |

| Membrane Permeation | Improved by increasing lipophilicity. | nih.gov |

| pKa | Modulated by fluorine's strong electron-withdrawing effect. | acs.org |

Stereochemical Characterization and Enantiomeric Purity Assessment

Influence of Fluorine on Piperidine Conformation

The presence of fluorine atoms on the phenyl ring and potentially on the piperidine ring itself significantly influences the conformational equilibrium of the piperidine ring. The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is governed by a complex interplay of steric and electronic effects.

Research into the conformational behavior of fluorinated piperidines has revealed that fluorine atoms can exert a profound influence that goes beyond simple steric considerations. rsc.orgnih.govnih.gov While larger substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, the high electronegativity of fluorine introduces significant electronic and electrostatic interactions that can alter this preference. libretexts.orgnih.gov

Detailed studies on model compounds such as 3,5-difluoropiperidines have provided valuable insights into the factors governing the conformational landscape. rsc.orgnih.gov These studies, utilizing a combination of NMR spectroscopy and computational methods, have demonstrated that the orientation of fluorine atoms is highly dependent on factors like electrostatic interactions, hyperconjugation, and the polarity of the solvent. rsc.orgnih.govnih.gov

For instance, in the hydrochloride salt of a fluorinated piperidine, strong electrostatic interactions between the positively charged nitrogen atom (N+) and the electronegative fluorine atom (F) can favor a conformation where the fluorine atom is in an axial position. libretexts.orgnih.gov This C-F···N+ interaction can be a dominant stabilizing force. Furthermore, hyperconjugative effects, such as the interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of a C-F bond (σCH → σ*CF), can also contribute to the stability of a particular conformer. rsc.orgnih.gov

The polarity of the solvent has also been shown to play a critical role. rsc.orgnih.gov In polar solvents, conformers with larger dipole moments may be preferentially stabilized. In the case of 3,5-difluoropiperidine (B12995073) derivatives, an increase in solvent polarity can shift the conformational equilibrium towards the conformer where the fluorine atoms are in an axial orientation. rsc.org

While specific experimental data for this compound is not extensively available in the public domain, the principles derived from studies on related fluorinated piperidines suggest that the 3,5-difluorophenyl group likely prefers an equatorial orientation to minimize steric hindrance. However, the electronic effects of the fluorine atoms on the phenyl ring could influence the rotational barrier around the C-C bond connecting the phenyl and piperidine rings. The conformation of the piperidine ring itself will be a dynamic equilibrium, influenced by the factors detailed below.

Table 1: Factors Influencing Conformational Preferences in Fluorinated Piperidines

| Factor | Description | Influence on Conformation |

| Steric Hindrance | Repulsive forces between atoms that are in close proximity. | Generally favors placing larger substituents in the equatorial position to avoid 1,3-diaxial interactions. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized groups. | In protonated piperidines, the attractive C-F···N+ interaction can stabilize an axial fluorine conformation. libretexts.orgnih.gov |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. | The σCH → σ*CF hyperconjugative effect can contribute to the stability of specific conformers. rsc.orgnih.gov |

| Solvent Polarity | The dielectric constant of the solvent. | Increasing solvent polarity can stabilize more polar conformers, potentially shifting the equilibrium towards an axial fluorine orientation. rsc.org |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the compound's constitution and connectivity.

A full NMR analysis provides confirmation of the molecular structure by identifying the chemical environment of each hydrogen, carbon, and fluorine atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the 3,5-difluorophenyl group. The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The proton attached to the chiral carbon (C2) would likely appear as a distinct multiplet, with its chemical shift influenced by the adjacent nitrogen and aromatic ring. The aromatic protons of the difluorophenyl ring are expected to appear further downfield (typically 6.8-7.5 ppm), exhibiting characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The N-H proton of the hydrochloride salt would likely be observed as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The piperidine ring carbons are expected to resonate in the aliphatic region (around 20-60 ppm). The chiral C2 carbon, being attached to both the nitrogen and the aromatic ring, would have a characteristic chemical shift. The carbons of the 3,5-difluorophenyl ring would appear in the aromatic region (110-165 ppm). The carbons directly bonded to fluorine (C3' and C5') would show large carbon-fluorine coupling constants (¹JCF), appearing as doublets, which is a definitive indicator of their environment. The other aromatic carbons will also exhibit smaller 2, 3, or 4-bond couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. amazonaws.com For (R)-2-(3,5-difluorophenyl)piperidine HCl, the two fluorine atoms are chemically equivalent due to the symmetry of the 3,5-substitution pattern. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. rsc.org The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. colorado.edu This spectrum provides direct evidence of the fluorine substitution pattern.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Assignment | Predicted δ (ppm) |

| Aromatic C-H | 6.8 – 7.5 |

| Piperidine C2-H | 3.5 – 4.0 |

| Piperidine N-CH₂ | 2.8 – 3.4 |

| Piperidine -(CH₂)₃- | 1.5 – 2.2 |

| N-H (salt) | 9.0 – 10.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring, confirming the sequence of the methylene (B1212753) groups from C2 through C6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom in the piperidine and difluorophenyl rings by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different fragments of the molecule. Key correlations would be expected between the C2 proton of the piperidine ring and the carbons of the difluorophenyl ring (C1', C2', C6'), confirming the substitution site.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This would help confirm the assignments of the carbons within the piperidine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): Electron ionization (EI) or, more commonly for this type of molecule, electrospray ionization (ESI) would be used. In ESI-MS, the compound would be observed as the protonated molecular ion [M+H]⁺, corresponding to the free base (C₁₁H₁₃F₂N). The expected mass-to-charge ratio (m/z) for this ion would be approximately 198.1. The fragmentation pattern can also provide structural information. Characteristic fragmentation of cyclic amines often involves the loss of substituents or ring-opening pathways. miamioh.edu For this compound, a primary fragment would likely be the loss of the difluorophenyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The calculated exact mass for the protonated free base [C₁₁H₁₄F₂N]⁺ is 198.1145. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Predicted IR Absorption Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Secondary Amine Salt) | 2400 - 2800 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1580 - 1620 |

| N-H Bend (Amine Salt) | 1500 - 1600 |

| C-F Stretch (Aryl Fluoride) | 1100 - 1350 |

The broad absorption in the 2400-2800 cm⁻¹ range is highly characteristic of the N-H stretching vibration in an ammonium (B1175870) salt. The presence of strong absorptions for C-F bonds and characteristic peaks for aromatic and aliphatic C-H bonds would further corroborate the proposed structure. libretexts.org

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for confirming its enantiomeric purity.

HPLC is the primary method for assessing both the chemical and enantiomeric purity of this compound.

Analytical HPLC:

Chiral HPLC: To confirm the enantiomeric purity and ensure the compound is the correct (R)-enantiomer, chiral HPLC is required. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chiralpak®) are widely used for separating chiral amines. mdpi.com A typical mobile phase for this type of separation would consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol, and a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. oup.com Under optimized conditions, the (R)- and (S)-enantiomers would be resolved into two distinct peaks, allowing for the accurate quantification of enantiomeric excess (e.e.).

Preparative HPLC: If further purification of the compound is necessary, the analytical HPLC method can be scaled up to a preparative scale. This involves using a larger column and a higher flow rate to isolate larger quantities of the pure compound from any impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, the inherent chirality of the molecule necessitates the use of a chiral stationary phase to separate the (R)- and (S)-enantiomers, which is crucial for determining enantiomeric purity.

The hydrochloride salt is typically not suitable for direct GC analysis due to its low volatility. Therefore, a sample preparation step involving neutralization to the free base, (R)-2-(3,5-difluorophenyl)piperidine, is required. This is usually achieved by liquid-liquid extraction from an alkaline aqueous solution into an organic solvent.

Hypothetical GC Method:

A hypothetical gas chromatography method for the analysis of the free base form of the compound is presented below. The selection of a chiral column, such as one based on a cyclodextrin (B1172386) derivative, is critical for the enantiomeric separation.

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 150 °C, hold for 1 min, Ramp: 10 °C/min to 250 °C, hold for 5 min |

This table represents a typical starting point for method development and would require optimization for the specific instrument and column used.

The resulting chromatogram would ideally show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The retention times would be specific to the enantiomers under the given conditions, and the peak area percentages would be used to quantify the enantiomeric excess (e.e.) of the (R)-enantiomer.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical formula. For this compound, the molecular formula is C₁₁H₁₄ClF₂N. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Chlorine, Fluorine, and Nitrogen).

The analysis of fluorine-containing organic compounds can present challenges due to the high reactivity of fluorine and the formation of stable metal fluorides during combustion. Specialized techniques and reagents are often required to ensure accurate quantification.

Theoretical Elemental Composition:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 56.55 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 6.05 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.17 |

| Fluorine | F | 19.00 | 2 | 38.00 | 16.26 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.99 |

| Total | 233.71 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to validate the empirical formula and indicate a high level of purity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior (Excluding Melting Point Data)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase transitions of a material as a function of temperature.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, the TGA thermogram is expected to show a distinct mass loss corresponding to the evolution of hydrogen chloride (HCl) gas, followed by the decomposition of the remaining organic piperidine structure at higher temperatures. This initial mass loss is a characteristic feature of many amine hydrochloride salts.

The thermal decomposition of piperidine and its derivatives generally proceeds through complex pathways involving ring opening and fragmentation.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The DSC curve for this compound would reveal endothermic or exothermic events associated with thermal transitions. While excluding the melting point, other events such as solid-solid phase transitions or the onset of decomposition can be observed. The decomposition process, as indicated by TGA, would likely correspond to a complex series of exothermic events in the DSC thermogram.

Representative Thermal Analysis Data:

The following table outlines the expected thermal events for this compound based on the behavior of similar piperidine hydrochloride compounds.

| Technique | Temperature Range (°C) | Observed Event | Interpretation |

| TGA | 150 - 250 | Initial Mass Loss | Loss of HCl |

| TGA | > 250 | Subsequent Mass Loss | Decomposition of the organic moiety |

| DSC | > 250 | Exothermic Peaks | Energy released during decomposition |

The specific temperatures for these events are dependent on the heating rate and experimental conditions. This data is illustrative of the expected thermal behavior.

Together, these advanced analytical techniques provide a detailed characterization of this compound, confirming its structure, enantiomeric and chemical purity, and thermal stability.

Molecular and Mechanistic Pharmacology at Receptor and Cellular Levels Pre Clinical and in Vitro Studies

Cellular Pathway Perturbation and Signaling Cascade Analysis

Lacking any primary data on its molecular targets, it is not possible to analyze how (R)-2-(3,5-difluorophenyl)piperidine HCl might perturb cellular pathways or influence signaling cascades.

Further research and publication of in vitro and preclinical findings are required to elucidate the pharmacological profile of this compound.

Apoptosis Induction Mechanisms

While direct studies on this compound are limited, research on structurally related compounds provides a framework for its potential pro-apoptotic mechanisms. For instance, certain 3,5-bis(benzylidene)-4-piperidone derivatives, which share the core piperidine (B6355638) structure, have been shown to induce apoptosis in cancer cells. One such compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), has been observed to activate caspase-3/7, key executioner enzymes in the apoptotic cascade, in pancreatic cancer cell lines. This activation leads to the cleavage of downstream targets and the dismantling of the cell.

Furthermore, the anti-apoptotic proteins of the Bcl-2 family are often dysregulated in cancer. Studies on related piperidine compounds suggest that they may modulate the expression of these proteins. For example, the compound 4-[3,5-Bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) has been shown to downregulate the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic members such as Bax and BID in lung cancer models. It is plausible that this compound could exert its effects through similar pathways, thereby shifting the cellular balance towards apoptosis.

Table 1: Investigated Apoptotic Markers in Structurally Related Piperidine Derivatives

| Marker | Effect Observed in Related Compounds | Potential Implication for this compound |

|---|---|---|

| Caspase-3/7 Activation | Increased | Induction of the execution phase of apoptosis. |

| Bcl-2 Expression | Decreased | Sensitization of cells to apoptotic stimuli. |

| Bcl-xL Expression | Decreased | Lowering the threshold for apoptosis induction. |

| Bax Expression | Increased | Promotion of mitochondrial outer membrane permeabilization. |

Cell Cycle Regulation Studies

The cell cycle is a tightly controlled process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Piperidine derivatives have been investigated for their ability to interfere with the cell cycle machinery. The compound DiFiD, for example, has been shown to induce cell cycle arrest at the G2/M phase in pancreatic cancer cells. This arrest prevents cells from entering mitosis and undergoing cell division.

The regulation of the cell cycle is orchestrated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs). The activity of these complexes can be inhibited by CDK inhibitors (CKIs). Research on DiFiD has revealed that it can downregulate the expression of key cyclins, such as cyclin A1 and cyclin D1, which are crucial for the progression through the S and G1 phases, respectively. Concurrently, an upregulation of the CKI p21 has been observed, which can halt the cell cycle at the G1/S and G2/M checkpoints. These findings suggest that this compound may also exert its antiproliferative effects by modulating the expression of these critical cell cycle regulators.

Table 2: Cell Cycle Regulatory Proteins Modulated by Structurally Similar Compounds

| Protein | Function | Observed Effect in Related Compounds | Potential Consequence |

|---|---|---|---|

| Cyclin A1 | S/G2 phase progression | Downregulation | S and G2 phase arrest |

| Cyclin D1 | G1 phase progression | Downregulation | G1 phase arrest |

Receptor Downregulation and Activation Studies

The piperidine scaffold is a common feature in many biologically active molecules that target a wide range of receptors. While specific receptor binding data for this compound is not extensively available, the broader class of 2-arylpiperidine derivatives is known to interact with various receptors, including sigma receptors and histamine (B1213489) receptors.

For instance, certain piperidine derivatives have shown high affinity for the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that is implicated in various cellular functions and is a target in several diseases. The interaction with such receptors can be as an agonist, antagonist, or inverse agonist, each leading to distinct downstream signaling cascades. The nature of the aryl group and the stereochemistry at the 2-position of the piperidine ring are critical determinants of receptor affinity and selectivity. Further investigation is required to characterize the specific receptor binding profile of this compound and to determine whether it leads to receptor downregulation or activation.

Enantioselective Pharmacological Profiles

The "(R)" designation in this compound indicates that it is a single enantiomer of a chiral molecule. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions.

For 2-substituted piperidines, the stereochemistry at the C2 position is crucial for determining the orientation of the phenyl group and its substituents within the receptor binding pocket. This, in turn, influences the binding affinity and efficacy. While a direct comparison of the (R) and (S) enantiomers of 2-(3,5-difluorophenyl)piperidine is not yet reported, studies on other chiral piperidine derivatives consistently demonstrate that one enantiomer is often significantly more potent or has a different pharmacological profile than the other. For example, in the context of sigma receptor ligands, the enantiomers of substituted piperidines have been shown to display marked differences in their binding affinities. Therefore, the pharmacological activity of this compound is expected to be distinct from its (S)-enantiomer, highlighting the importance of stereospecific synthesis and testing.

Structure-Based Ligand Design Principles from Mechanistic Insights

Understanding the molecular mechanisms of action of this compound and related compounds provides a foundation for the rational design of new and improved ligands. The difluoro substitution on the phenyl ring, for example, can significantly alter the electronic properties and lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, excretion (ADME) properties, and its interactions with target proteins.

Computational modeling and structure-activity relationship (SAR) studies are key tools in this process. By analyzing how modifications to the 2-arylpiperidine scaffold affect its biological activity, researchers can build predictive models. For instance, the position and nature of substituents on the phenyl ring, as well as modifications to the piperidine nitrogen, can be systematically varied to optimize potency and selectivity for a particular biological target. Insights from the pro-apoptotic and cell cycle-inhibiting effects of related compounds suggest that key interactions with proteins involved in these pathways could be modeled to design more effective analogues. The enantioselective activity underscores the need for three-dimensional quantitative structure-activity relationship (3D-QSAR) models that can account for the stereochemical requirements of the target binding site.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Studies on similar fluorinated piperidine (B6355638) derivatives have utilized DFT calculations, often with functionals like B3LYP or M06-2X and basis sets such as 6-311G** or def2-QZVPP, to predict molecular geometries and electronic properties. nih.govnih.gov For (R)-2-(3,5-difluorophenyl)piperidine HCl, the protonation of the piperidine nitrogen introduces a positive charge, significantly influencing the electronic landscape. The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which affects the charge distribution and the reactivity of the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. In the case of this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical results for similar fluorinated organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with biological targets, such as ligand-gated ion channels. diva-portal.orgnih.gov

A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and, if a target is known, within the binding site of that target. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. This allows for the exploration of different conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of the difluorophenyl group. The presence of the proton on the nitrogen and the fluorine atoms will influence the conformational preferences through electrostatic and steric interactions. acs.org

When studying ligand-target interactions, MD simulations can reveal the key amino acid residues involved in binding, the stability of the binding pose, and the role of water molecules in mediating the interaction. For a compound like this compound, which may act as a modulator of ion channels, MD simulations can help to understand how its binding might induce conformational changes in the channel protein, leading to opening or closing of the ion pore. acs.org

Quantum Chemical Descriptors and Their Relationship to Biological Activity

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure of a series of compounds with their biological activity.

For this compound, a range of quantum chemical descriptors can be calculated to understand its potential biological activity. mdpi.com These descriptors go beyond the simple HOMO and LUMO energies and can include parameters that describe the charge distribution, polarizability, and shape of the molecule.

Table 2: Key Quantum Chemical Descriptors and Their Potential Relevance

| Descriptor | Definition | Potential Relevance to Biological Activity |

| Global Descriptors | ||

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the strength of intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Softness (S) | The reciprocal of hardness, indicating reactivity. | A higher softness may correlate with higher reactivity. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Can predict the likelihood of covalent bond formation with a biological target. |

| Local Descriptors | ||

| Fukui Functions | Describe the change in electron density at a specific point when the number of electrons changes. | Identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. |

| Atomic Charges | The distribution of charge on each atom. | Important for electrostatic interactions with a biological target. |

By calculating these descriptors for a series of related piperidine derivatives and correlating them with experimentally determined biological activities, a QSAR model could be developed. mdpi.comrsc.org Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives.

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Noncovalent interactions (NCIs) are crucial for the structure, stability, and function of biological systems. NCI analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. nih.gov

In this compound, the protonated nitrogen atom is a strong hydrogen bond donor. The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors. NCI analysis would reveal the presence and nature of intramolecular hydrogen bonds, for example, between the N-H group and one of the fluorine atoms, which could influence the molecule's conformation. researchgate.net

In a biological context, NCI analysis can be used to study the interactions between the ligand and its receptor. For instance, it can visualize the hydrogen bonding network between the N-H group of the piperidine and acceptor groups (e.g., carbonyl oxygen atoms) on the protein target. It can also highlight weaker C-H···π interactions between the phenyl ring and aromatic residues in the binding pocket. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can be used to predict the spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govmdpi.comnih.gov For this compound, calculating the predicted NMR spectra can help in assigning the peaks in the experimental spectra and can provide insights into the molecule's conformation in solution. chemicalbook.comresearchgate.netchemicalbook.com Discrepancies between calculated and experimental shifts can indicate the presence of specific solvent effects or conformational dynamics not fully captured by the computational model.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These can be used to generate a predicted infrared (IR) spectrum, which is useful for identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretch of the piperidinium (B107235) ion and the C-F stretches of the difluorophenyl group. nist.govnih.govchemicalbook.comchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net This can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Corresponding Structural Element |

| ¹H NMR | δ 8.5-9.5 ppm (broad) | N-H proton |

| ¹³C NMR | δ 160-165 ppm (d, JCF ≈ 245 Hz) | C-F carbons |

| ¹⁹F NMR | δ -105 to -115 ppm | 3,5-difluorophenyl fluorines |

| IR | ~3200 cm⁻¹ (broad) | N-H stretch |

| IR | ~1100-1200 cm⁻¹ | C-F stretch |

| UV-Vis | λmax ≈ 265 nm | π-π* transition of the difluorophenyl ring |

Note: These are illustrative predictions. Actual spectral data would depend on the solvent and experimental conditions.

Rational Design of Derivatives through In Silico Approaches

In silico (computational) methods play a crucial role in the rational design of new drug candidates by predicting how structural modifications might affect a molecule's properties and biological activity. nih.govebi.ac.uk For this compound, these approaches can be used to design derivatives with improved potency, selectivity, or pharmacokinetic profiles.

The process often begins with a validated model of the ligand-target interaction, which can be obtained from experimental data or generated through molecular docking and MD simulations. nih.gov Once a reliable binding model is established, modifications can be made to the structure of this compound in silico. For example, the substitution pattern on the phenyl ring could be altered, or different functional groups could be introduced onto the piperidine ring.

For each new derivative, computational tools can be used to predict its properties:

Binding Affinity: Free energy perturbation (FEP) or thermodynamic integration (TI) methods can provide quantitative predictions of the change in binding affinity resulting from a chemical modification.

ADMET Properties: A range of computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like characteristics. nih.gov

Reactivity and Stability: DFT calculations can be used to assess the chemical reactivity and metabolic stability of the new derivatives.

This iterative process of design, prediction, and analysis allows for the prioritization of the most promising derivatives for synthesis and experimental testing, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Investigations of the R 2 3,5 Difluorophenyl Piperidine Scaffold

Influence of Fluorine Substitution Pattern and Number on Activity

The presence and positioning of fluorine atoms on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives significantly impact their biological activity. Fluorine's high electronegativity and small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. nih.gov

In the context of cannabinoid receptor ligands, for example, the introduction of a fluorine atom at the C-1 position of a Δ⁸-THC analog was found to be detrimental to CB1 receptor binding. nih.gov This suggests that for certain receptor systems, specific fluorine substitution patterns can be unfavorable. Studies on classical cannabinoids have highlighted the importance of substitutions at the C-1, C-3, and C-9 positions for interaction with CB1 receptors. nih.gov

Conversely, in other chemical series, fluorine substitution is a valuable tool in drug design. For instance, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, molecules containing a bis(4-fluorophenyl)methyl group have shown promise. nih.gov The strategic placement of fluorine atoms can enhance metabolic stability and modulate receptor affinity.

The following table summarizes the effect of fluorine substitution on receptor binding affinity in a series of cannabinoid analogs.

| Compound | Substitution | CB1 Ki (nM) | CB2 Ki (nM) |

| 1 | 1-fluoro-3-(1-heptynyl)-Δ⁸-THC | 245 | 277 |

| 2 | 1-fluoro-3-(Z-1-heptenyl)-Δ⁸-THC | >1000 | >1000 |

| 3 | 1-fluoro-3-heptyl-Δ⁸-THC | >1000 | >1000 |

| Data sourced from in vitro binding assays. |

Impact of Piperidine (B6355638) Ring Substituents on Receptor Binding and Selectivity

For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a key structural element for dual activity. nih.govacs.org The replacement of a piperazine (B1678402) ring with a piperidine ring did not significantly affect affinity for the H3 receptor but had a pronounced impact on sigma-1 receptor affinity. nih.govacs.org This highlights the importance of the piperidine core in achieving a desired polypharmacological profile.

Furthermore, the introduction of various substituents at different positions on the piperidine ring can fine-tune receptor selectivity. For example, C-2, C-3, and C-4 functionalization of the piperidine ring has been employed to synthesize positional analogues of methylphenidate with distinct pharmacological properties. nih.gov The choice of catalyst and protecting group on the nitrogen atom can control the site-selectivity of these modifications. nih.gov

The table below illustrates the impact of replacing a piperazine with a piperidine moiety on receptor binding affinities.

| Compound | Core Moiety | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| 4 | Piperazine | 3.17 | 1531 | - |

| 5 | Piperidine | 7.70 | 3.64 | - |

| 11 | Piperidine | 6.2 | 4.41 | 67.9 |

| Data represents mean values from in vitro affinity assays. nih.govacs.org |

Role of the Piperidine Nitrogen Basicity and Protonation State

The basicity of the piperidine nitrogen and its protonation state at physiological pH are critical determinants of pharmacological activity. The nitrogen atom often engages in crucial ionic interactions with acidic residues in the binding sites of receptors.

The pKa of the piperidine nitrogen, which reflects its basicity, can be modulated by the presence of nearby functional groups. researchgate.net For example, β-equatorial functional groups have a more pronounced effect on lowering amine basicity compared to β-axial groups. researchgate.net This stereospecific modulation of basicity can be a powerful tool in drug design to optimize receptor interactions and pharmacokinetic properties.

In the context of opioid receptor ligands, the protonated nitrogen of the piperidine ring is thought to mimic the protonated amine of endogenous opioid peptides, forming a key salt bridge with an aspartate residue in the receptor binding site. Studies on piperazine derivatives have shown that the two basic nitrogen atoms can play distinct roles in producing agonist and antagonist activities. nih.gov While one nitrogen may be essential for agonist activity, the other can contribute to antagonist properties. nih.gov This suggests that fine-tuning the basicity and steric environment of the piperidine nitrogen in (R)-2-(3,5-difluorophenyl)piperidine derivatives is crucial for achieving the desired pharmacological profile.

Stereochemical Modulations and Their Effect on Molecular Interactions

The stereochemistry of the 2-phenylpiperidine scaffold is a fundamental aspect of its SAR. The (R)- and (S)-enantiomers of a given compound can exhibit vastly different pharmacological activities and potencies due to the three-dimensional nature of receptor binding sites.

For 2,3-disubstituted piperidines, cis- and trans-diastereomers can adopt different conformations, influencing how they present their pharmacophoric groups to the receptor. For example, the cis-isomer may preferentially adopt a conformation where the 2- and 3-substituents are in a diaxial or diequatorial arrangement, while the trans-isomer will have one axial and one equatorial substituent. These conformational differences can lead to significant variations in binding affinity and efficacy.

Chiral synthesis and separation techniques are therefore essential in the development of 2-phenylpiperidine-based drugs to isolate the more active enantiomer. researchgate.net The use of chiral catalysts in reactions such as hydroboration/hydrogenation can lead to the stereoselective synthesis of specific piperidine isomers. mdpi.com

The following table demonstrates the effect of stereochemistry on the diastereomeric ratio (d.r.) and enantiomeric excess (ee) in the synthesis of functionalized piperidines.

| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |

| Rh2(R-TCPTAD)4 | 11:1 | 93 |

| Rh2(R-TPPTTL)4 | 27:1 | 69 |

| Data from the functionalization of N-Boc-piperidine. nih.gov |

Linker and Side-Chain Modifications within Piperidine Derivatives

Modifications to linkers and side-chains attached to the piperidine scaffold provide another avenue for optimizing pharmacological properties. The length, rigidity, and chemical nature of these appendages can influence a molecule's ability to span different subsites within a receptor binding pocket, thereby affecting affinity and selectivity.

In the development of antibacterial agents that mimic aminoglycosides, a cis-3,5-diamino-piperidine (DAP) scaffold was linked to various "headpiece" and "tailpiece" substituents. nih.govucsd.edu The symmetrical arrangement of two DAP headpieces resulted in potent translation inhibitors. nih.govucsd.edu This demonstrates that the nature of the side-chains and their attachment points are critical for activity.

Similarly, in the design of atypical DAT inhibitors, modifications to the alkyl alicyclic amine side-chain were explored to improve metabolic stability while retaining the desired pharmacological profile. nih.gov Replacing a piperazine with a piperidine ring and altering the linker length were found to be well-tolerated at the DAT. nih.gov These examples underscore the importance of systematically exploring linker and side-chain modifications to fine-tune the properties of (R)-2-(3,5-difluorophenyl)piperidine-based compounds.

Derivatives, Analogs, and Scaffold Modification Studies Based on R 2 3,5 Difluorophenyl Piperidine

Synthesis and Evaluation of Positional Isomers (e.g., 2,4- and 4,4-difluorophenylpiperidines)

The substitution pattern of the fluorine atoms on the phenyl ring of 2-phenylpiperidine (B1215205) derivatives plays a crucial role in their biological activity. While direct comparative studies of (R)-2-(3,5-difluorophenyl)piperidine with its 2,4- and 4,4-difluorophenyl positional isomers are not extensively documented in publicly available research, studies on related difluorophenylpiperidine structures provide valuable insights.

Research into difluorophenylpiperidine derivatives has been active, with a focus on their potential as therapeutic agents. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net These compounds, which feature a 4-substituted piperidine (B6355638) ring, were prepared by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides. Several of the synthesized derivatives exhibited promising activity against pathogenic bacterial and fungal strains. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT), have been employed to analyze the electronic properties of compounds like (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime to understand their molecular characteristics. nanobioletters.com Although these studies focus on 4-substituted piperidines, they underscore the importance of the difluorophenyl moiety in molecular design.

The synthesis of various fluorinated phenylpiperidines has been reported in the context of their potential as central nervous system agents, particularly as dopamine (B1211576) receptor ligands. nih.gov The position of the fluorine atoms can significantly influence the binding affinity and selectivity for different receptor subtypes.

While specific data directly comparing the biological activity of 2-(2,4-difluorophenyl)piperidine (B13283078) and 2-(4,4-difluorophenyl)piperidine as direct analogs of (R)-2-(3,5-difluorophenyl)piperidine is scarce, the existing literature on fluorinated phenylpiperidines suggests that such positional alterations would likely have a profound impact on their pharmacological profiles.

Table 1: Examples of Synthesized Difluorophenylpiperidine Derivatives and their Activities

| Compound Name | Structure | Biological Activity/Finding | Reference |

| 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives | Antimicrobial activity against pathogenic bacteria and fungi. | researchgate.net | |

| (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime | Subject of computational studies to analyze electronic properties. | nanobioletters.com |

Design and Synthesis of Piperidine Analogs with Varying Ring Sizes or Heteroatoms

Modifications of the piperidine ring, including changes in ring size or the introduction of different heteroatoms, represent a key strategy in medicinal chemistry to explore new chemical space and optimize pharmacological properties. These bioisosteric replacements can influence factors such as potency, selectivity, and pharmacokinetic profiles.

Ring Size Analogs (Pyrrolidine and Azetidine):

Pyrrolidine (B122466) Analogs: The pyrrolidine ring, a five-membered saturated heterocycle, is a common bioisostere for the piperidine ring. researchgate.net Numerous natural products and synthetic drugs incorporate the pyrrolidine scaffold. nih.gov In the context of phenyl-substituted heterocycles, pyrrolidine analogs have been explored as potential therapeutic agents. For example, various substituted pyrrolidines have been synthesized and evaluated for a range of biological activities, including as enzyme inhibitors and anticonvulsants. researchgate.net The conformational flexibility of the pyrrolidine ring differs from that of the piperidine ring, which can lead to altered interactions with biological targets. researchgate.net

Azetidine (B1206935) Analogs: Azetidines, four-membered saturated nitrogen-containing heterocycles, are also utilized as piperidine bioisosteres. acs.org Their smaller size and distinct conformational properties can lead to improved physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development. tcichemicals.comnih.gov The synthesis of various azetidine derivatives has been a subject of interest, with studies exploring their potential as inhibitors of cholesterol absorption and as scaffolds for other bioactive molecules. blumberginstitute.org

Heteroatom-Containing Analogs:

The replacement of the piperidine ring with other heterocyclic systems is another avenue for structural modification. For instance, piperazine (B1678402) and its derivatives, which contain a second nitrogen atom in the ring, have been extensively studied.

Table 2: Bioisosteric Replacements for the Piperidine Ring

| Bioisostere | Rationale for Use | Example Application | Reference |

| Pyrrolidine | Different ring conformation and size, potential for novel interactions. | Investigated for anticonvulsant and enzyme inhibitory activities. | nih.govresearchgate.net |

| Azetidine | Smaller, more rigid scaffold, can improve physicochemical properties. | Used in the design of cholesterol absorption inhibitors. | acs.orgblumberginstitute.org |

| Piperazine | Introduction of a second nitrogen atom alters basicity and hydrogen bonding potential. | Explored as scaffolds for various CNS-active compounds. | nih.gov |

Exploration of Different Aromatic and Heteroaromatic Substituents

The nature of the aromatic or heteroaromatic ring attached to the piperidine scaffold is a critical determinant of biological activity. Replacing the 3,5-difluorophenyl group with other substituted aromatic or heteroaromatic rings allows for a systematic exploration of structure-activity relationships.

Substituted Phenyl Rings:

The electronic properties and substitution pattern of the phenyl ring can significantly modulate the pharmacological profile of 2-phenylpiperidine derivatives. Studies on various N-phenylpiperazine analogs have shown that the nature and position of substituents on the phenyl ring influence their binding affinity and selectivity for dopamine receptors. cambridgemedchemconsulting.com For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby affecting its interaction with the receptor binding site.

Heteroaromatic Rings:

Replacing the phenyl ring with a heteroaromatic system is a common strategy to improve properties such as solubility, metabolic stability, and to introduce new interaction points with the biological target. nih.gov A wide variety of 5- and 6-membered heteroaromatic rings have been utilized as phenyl bioisosteres, including:

Pyridyl: The introduction of a nitrogen atom into the aromatic ring to form a pyridyl group can enhance polarity and reduce metabolic susceptibility. nih.gov

Thienyl and Furanyl: These five-membered heterocycles offer different electronic and steric profiles compared to the phenyl ring and have been incorporated into various bioactive molecules.

Thiazolyl and Pyrazolyl: These heterocycles can also serve as phenyl ring replacements and have been shown to modulate activity and selectivity in various drug discovery programs. nih.gov

Table 3: Examples of Aromatic and Heteroaromatic Ring Modifications

| Ring System | Rationale for Use | Example Application | Reference |

| Substituted Phenyl | Modulate electronic properties and steric interactions. | Investigated for dopamine receptor binding. | cambridgemedchemconsulting.com |

| Pyridyl | Increase polarity, reduce metabolism. | Used as a phenyl bioisostere to improve drug-like properties. | nih.gov |

| Thienyl/Furanyl | Alter electronic and steric profile. | Incorporated into various bioactive compounds. | nih.gov |

| Thiazolyl/Pyrazolyl | Modulate activity and selectivity. | Used to reduce hERG activity in some scaffolds. | nih.gov |

Derivatization at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring provides a convenient handle for further derivatization, allowing for the introduction of a wide range of functional groups. N-alkylation and N-acylation are common strategies to modulate the physicochemical and pharmacological properties of piperidine-containing compounds.

N-Alkylation:

The introduction of alkyl groups at the piperidine nitrogen can influence the compound's basicity, lipophilicity, and steric bulk, all of which can affect its interaction with biological targets. The synthesis of N-alkylated piperidines can be achieved through various methods, including reductive amination or reaction with alkyl halides.

N-Acylation:

The conversion of the secondary amine to an amide through N-acylation is another common derivatization strategy. This modification can significantly alter the compound's properties, for example, by reducing its basicity and introducing hydrogen bond acceptor capabilities. A variety of acylating agents, such as acid chlorides and anhydrides, can be employed for this purpose.

Studies on related structures, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, have shown that derivatization at the piperidine nitrogen with various sulfonyl and acyl chlorides can lead to compounds with significant biological activity. researchgate.net

Table 4: Examples of N-Derivatization of the Piperidine Ring

| Derivatization | Effect on Properties | Example Reagents | Reference |

| N-Alkylation | Modulates basicity, lipophilicity, and steric bulk. | Alkyl halides, Aldehydes (reductive amination) | |

| N-Acylation | Reduces basicity, introduces hydrogen bond acceptor. | Acid chlorides, Anhydrides | researchgate.net |

| N-Sulfonylation | Introduces a sulfonamide group, alters electronic and steric properties. | Sulfonyl chlorides | researchgate.net |

Potential Non Clinical Research Applications

Use as Molecular Probes for Biological Systems

While specific studies detailing the use of (R)-2-(3,5-difluorophenyl)piperidine HCl as a molecular probe are not extensively documented in the provided search results, the structural motifs present in the molecule are common in compounds designed for such purposes. Piperidine (B6355638) derivatives are known to interact with various biological targets. For instance, certain piperidine-based compounds have been investigated as inverse agonists at the human histamine (B1213489) H3 receptor, a target in the central nervous system. researchgate.net The fluorine atoms on the phenyl ring can serve as sensitive reporters in ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in biological systems without the interference of background signals from the biological matrix. The specific spatial arrangement of the difluorophenyl group in the (R)-enantiomer could allow for highly selective binding to target proteins, enabling the study of their structure and function.

Development as Chemical Intermediates in Complex Molecule Synthesis

The piperidine scaffold is a prevalent feature in a vast number of biologically active molecules and natural products. nih.gov Consequently, functionalized piperidines like this compound are valuable as chiral building blocks in the synthesis of more complex molecular architectures. The piperidine ring can be further elaborated through reactions at the nitrogen atom or at other positions on the ring. The difluorophenyl group can also be modified, or it can serve to modulate the properties of the final molecule. The synthesis of piperidine derivatives through various chemical transformations, such as hydrogenation of pyridine (B92270) precursors, is a well-established area of organic chemistry. whiterose.ac.uk The specific stereochemistry of this compound is crucial, as the biological activity of the final complex molecule is often dependent on the precise three-dimensional arrangement of its constituent parts.

Interactive Table: Synthetic Routes to Piperidine Derivatives

| Reaction Type | Description | Potential Application to this compound |

| Hydrogenation/Reduction | Conversion of pyridine precursors to piperidines, often using transition metal catalysts. nih.govwhiterose.ac.uk | The synthesis of the core piperidine ring of the title compound likely involves a stereoselective reduction of a corresponding pyridine derivative. |

| Cyclization Reactions | Intramolecular reactions, such as aza-Michael additions or radical cyclizations, to form the piperidine ring. nih.govnih.gov | Alternative synthetic strategies for constructing the piperidine ring with the desired stereochemistry. |

| N-Functionalization | Modification of the piperidine nitrogen atom to introduce new functional groups or link to other molecular fragments. researchgate.net | The secondary amine of this compound is a key site for further synthetic elaboration. |

Applications in Materials Science Research (e.g., Nonlinear Optics)

While direct applications of this compound in materials science are not explicitly detailed in the search results, compounds with similar structural features, such as polarized aromatic rings and chiral centers, can exhibit interesting properties relevant to this field. The presence of the difluorophenyl group introduces a significant dipole moment into the molecule. In a crystalline solid, the regular arrangement of these dipoles could potentially lead to materials with nonlinear optical (NLO) properties. NLO materials are of interest for applications in telecommunications, optical computing, and frequency conversion. The chirality of the molecule could also lead to the formation of non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects. Further research would be required to crystallize this compound and characterize its optical and electronic properties to assess its potential in this area.

Utility in Stereoselective Synthetic Methodologies Research

The chiral nature of this compound makes it a valuable tool in the development and investigation of stereoselective synthetic methods. It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then removed. Alternatively, it can serve as a chiral ligand for a metal catalyst, creating a chiral environment that promotes the formation of one enantiomer of a product over the other. The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research, with techniques such as radical cyclization being explored to control the diastereoselectivity of the ring formation. nih.gov The availability of enantiomerically pure compounds like this compound is essential for advancing these methodologies.

Interactive Table: Research Findings on Stereoselective Piperidine Synthesis

| Methodology | Key Findings | Relevance to this compound |

| Radical Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with controlled diastereoselectivity. nih.gov | This methodology could be adapted for the synthesis of analogs of the title compound with additional substituents on the piperidine ring. |

| Hydrogenation of Pyridines | Hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be epimerized to their trans-diastereoisomers. whiterose.ac.uk | This highlights a potential synthetic route to (R)-2-(3,5-difluorophenyl)piperidine and its diastereomers. |

| Intramolecular aza-Michael Reactions | Organocatalytic enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines has been achieved. nih.gov | This approach offers another avenue for the asymmetric synthesis of functionalized piperidines. |

Future Research Directions and Emerging Paradigms in Chiral Fluorinated Piperidine Chemistry

Advanced Catalytic Methods for Enantioselective Synthesis

The creation of efficient and stereoselective synthetic routes to chiral fluorinated piperidines is a primary objective for organic chemists. Future research will increasingly concentrate on pioneering catalytic systems capable of overcoming the hurdles associated with the enantioselective synthesis of these complex structures.

A significant area of development is the use of palladium-catalyzed hydrogenation for transforming fluoropyridines into valuable fluorinated piperidines. acs.orgnih.gov This method has demonstrated robustness and simplicity, even showing tolerance for air and moisture. acs.orgnih.gov Another promising strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, which yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This process allows for the creation of fluorinated piperidines with specific axial or equatorial orientations of the fluorine substituents. nih.gov

The concept of "memory of chirality" is also being explored, where the chirality of an initial molecule is retained throughout a series of reactions, enabling the asymmetric synthesis of piperidines with multiple stereocenters. mdpi.com Additionally, organocatalysis is gaining traction as a metal-free approach for piperidine (B6355638) synthesis. mdpi.com

Future work will likely focus on designing more sophisticated catalysts and ligands to enhance stereo- and regioselectivity, which remains a key challenge. mdpi.com

High-Throughput Screening for Novel Molecular Targets

High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of compounds against biological targets to identify new therapeutic leads. eurofinsdiscovery.com For derivatives of (R)-2-(3,5-difluorophenyl)piperidine, HTS is vital for discovering novel molecular applications.

Future HTS campaigns will likely employ more advanced and physiologically relevant assays, such as those using primary human cells or sophisticated cell-based models. eurofinsdiscovery.com A diverse array of assay technologies, including luminescence, TR-FRET, and mass spectrometry, can be utilized to fit specific program goals. eurofinsdiscovery.com The ability to screen up to 50,000 compounds per week using automated robotic systems significantly accelerates the discovery process. eurofinsdiscovery.com

A key strategy will be the creation of focused libraries of chiral fluorinated piperidines built around the (R)-2-(3,5-difluorophenyl)piperidine core. These libraries will allow for a systematic exploration of the structure-activity relationship (SAR), leading to the identification of compounds with optimized potency and selectivity. The use of fluorine-NMR based screening methods, such as FAXS (fluorine chemical shift anisotropy and exchange for screening), offers significant advantages due to the lack of spectral overlap, allowing for the screening of large chemical mixtures and automated analysis. adelphi.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug design and discovery. nih.gov In the realm of chiral fluorinated piperidines, these computational tools can dramatically speed up the identification of promising new drug candidates.

AI and ML methods are being applied at every stage of computer-aided drug design, leading to a higher success rate in identifying hit compounds. nih.gov These technologies can be used to predict the biological activity and physicochemical properties of novel, unsynthesized molecules, allowing chemists to prioritize the synthesis of compounds with the greatest potential. chimia.ch For instance, AI can be used to predict the pKa of fluorinated piperidines, which is a key factor in determining their affinity for targets like the hERG channel, which is associated with cardiac toxicity. nih.gov

Exploration of New Analytical Techniques for Complex Characterization

The precise characterization of chiral fluorinated piperidines is fundamental to understanding their chemical and biological properties. While traditional methods like NMR spectroscopy and mass spectrometry remain vital, future research will increasingly rely on more advanced analytical techniques.

The determination of the enantiomeric composition of chiral compounds presents a significant analytical challenge due to their identical physicochemical properties, with the exception of light rotation. us.es A variety of techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), are employed for the analysis of chiral substances. nih.govwikipedia.org Chiral chromatography, particularly with polysaccharide-based chiral stationary phases (CSPs), has been a mainstay for stereoselective separation for over two decades. pharmtech.com

A recently developed platform utilizes 19F-labeled chiral aluminum complexes that can reversibly bind to various analytes. eurekalert.org This method produces chromatogram-like 19F NMR signals, enabling rapid and clear chiral analysis without the need for time-consuming separation. eurekalert.org This technique can be used to determine the enantiopurity of crude reaction products and even assign absolute configurations. eurekalert.org When combined with an autosampling NMR spectrometer, it has the potential to perform over 1,000 chiral analyses in a single day. eurekalert.org

Investigation of Biophysical Interactions at the Molecular Level

A thorough understanding of how (R)-2-(3,5-difluorophenyl)piperidine and its analogs interact with their biological targets on a molecular level is essential for rational drug design. Future research will increasingly utilize a variety of biophysical techniques to elucidate these interactions.

The introduction of fluorine into the piperidine ring is known to have a significant impact on physicochemical properties such as metabolic stability and cell membrane permeability. researchgate.net The conformational preferences of fluorinated piperidine derivatives are influenced by factors like charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net Understanding these conformational behaviors is crucial for expanding the current molecular design toolbox. researchgate.net

Spectroscopic techniques are employed to assess the higher-order (secondary and tertiary) structure of molecules, as the three-dimensional shape plays a critical role in their function. pharmtech.com The synthesis of various fluorinated piperidines allows for a systematic evaluation of their structure-activity relationships. For example, a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) 4 receptor (D4R) antagonists revealed how structural modifications influenced their potency and selectivity. nih.gov

Future investigations will continue to probe the intricate interplay between fluorine substitution, conformational behavior, and biological activity to guide the design of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(3,5-difluorophenyl)piperidine HCl, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via a piperidine scaffold functionalization strategy. For example, piperidine derivatives are often synthesized by reacting 4-piperidone with fluorinated aryl aldehydes under acidic conditions (e.g., HCl gas flushing in acetic acid) to form intermediates, followed by chiral resolution to isolate the (R)-enantiomer . Enantiomeric purity is typically verified using chiral HPLC or polarimetry, with comparisons to known optical rotation values .

Q. How should researchers characterize the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Key signals include aromatic protons (6.6–7.5 ppm for 3,5-difluorophenyl groups) and piperidine NH protons (4.0–4.4 ppm). The absence of 2,3-dihydro isomer peaks (e.g., 5.5–6.0 ppm) confirms regioselectivity .

- MS : ESI-MS should show a molecular ion peak at m/z 183.2 (free base) and a chloride adduct (m/z 219.66 for HCl salt) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) require lab coats, gloves, and fume hoods .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (P233, P240) .

Advanced Research Questions

Q. How does the 3,5-difluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution. Reactivity can be probed via halogen-exchange experiments (e.g., using Pd catalysts) or computational studies (DFT) to map electron density . Comparative kinetic data with non-fluorinated analogs are essential to quantify substituent effects.

Q. What strategies can resolve contradictions in pharmacological data (e.g., inconsistent antimicrobial activity)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., nutrient media pH affecting solubility) or stereochemical impurities. Solutions include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify true IC₅₀ values .

- Structure-Activity Relationship (SAR) : Compare activity of (R)- vs. (S)-enantiomers and fluorinated vs. non-fluorinated analogs .

Q. How can researchers design experiments to assess the compound’s thermal stability and degradation pathways?

- Methodological Answer :

- TGA/DSC : Measure decomposition onset temperatures under nitrogen/air atmospheres.

- HPLC-MS : Identify degradation products (e.g., defluorination or piperidine ring oxidation) after accelerated aging (40°C/75% RH for 28 days) .

Q. What advanced techniques validate the compound’s chiral configuration in complex matrices (e.g., biological fluids)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products